molecular formula C₁₅H₁₂D₄BrN₅O₆ B1140495 Brimonidina-d4 D-Tartrato CAS No. 1316758-27-6

Brimonidina-d4 D-Tartrato

Número de catálogo: B1140495
Número CAS: 1316758-27-6
Peso molecular: 446.25
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brimonidine-d4 D-Tartrate is a deuterium-labeled derivative of Brimonidine D-Tartrate. It is primarily used in scientific research as a reference standard and tracer. Brimonidine itself is an alpha-2 adrenergic receptor agonist commonly used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Brimonidine-d4 D-Tartrate is extensively used in pharmacokinetic research to quantify the concentration of brimonidine in plasma and other biological matrices. It allows researchers to accurately measure the drug's systemic exposure and bioavailability after administration.

Case Study: Bioavailability Assessment

A study evaluated the bioavailability of brimonidine tartrate topical gel compared to its ophthalmic solution. Using brimonidine-d4 D-Tartrate as an internal standard, researchers assessed plasma concentrations following different dosing regimens. The results indicated that systemic exposure was significantly lower with topical administration than with the ocular route, highlighting the importance of using stable isotopes in pharmacokinetic evaluations .

Ocular Hypertension and Glaucoma Treatment

Brimonidine is primarily indicated for reducing intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. The deuterated form aids in understanding the drug's pharmacodynamics and safety profile through rigorous clinical trials.

Clinical Investigation: Long-term Efficacy

A multicenter, randomized controlled trial investigated the long-term efficacy of brimonidine in patients with elevated IOP. The study utilized brimonidine-d4 D-Tartrate for precise measurement of plasma levels, confirming that all tested concentrations significantly reduced IOP compared to placebo . The findings support its continued use as a therapeutic agent in managing glaucoma.

Dermatological Applications

Brimonidine has also been explored for treating facial erythema associated with rosacea. Its ability to constrict blood vessels leads to reduced redness, making it a valuable option for dermatological applications.

Research Summary: Efficacy in Rosacea

Clinical trials assessing the efficacy of brimonidine tartrate gel for treating rosacea have demonstrated significant reductions in facial erythema. In these studies, brimonidine-d4 D-Tartrate was employed to monitor systemic absorption and safety, ensuring that adverse effects were minimal .

Neuroprotective Properties

Emerging research suggests that brimonidine may possess neuroprotective properties beneficial for retinal health, particularly in age-related macular degeneration (AMD).

Study Overview: Neuroprotection in AMD

A study focused on the effects of a sustained-release delivery system of brimonidine tartrate on patients with geographic atrophy from AMD. Brimonidine-d4 D-Tartrate was used to assess drug levels and efficacy over time, revealing potential benefits in preserving retinal function and structure .

Summary of Findings

The applications of Brimonidine-d4 D-Tartrate span across various domains, primarily focusing on pharmacokinetics and therapeutic interventions for ocular conditions and dermatological issues. Key findings from studies include:

Application AreaKey Findings
PharmacokineticsAccurate measurement of systemic exposure; lower bioavailability via topical route .
Ocular HypertensionSignificant IOP reduction; effective long-term treatment option .
DermatologyEffective reduction of facial erythema; minimal side effects observed .
NeuroprotectionPotential benefits in retinal health; supports ongoing research .

Análisis Bioquímico

Biochemical Properties

Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .

Cellular Effects

Brimonidine-d4 D-Tartrate has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .

Molecular Mechanism

The molecular mechanism of Brimonidine-d4 D-Tartrate involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brimonidine-d4 D-Tartrate have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .

Dosage Effects in Animal Models

In animal models, the effects of Brimonidine-d4 D-Tartrate vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of Brimonidine-d4 D-Tartrate provided remarkable retinal ganglion cells protection .

Metabolic Pathways

The specific metabolic pathways that Brimonidine-d4 D-Tartrate is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

The transport and distribution of Brimonidine-d4 D-Tartrate within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .

Subcellular Localization

The subcellular localization of Brimonidine-d4 D-Tartrate is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .

Métodos De Preparación

The synthesis of Brimonidine-d4 D-Tartrate involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Brimonidine molecule. This process typically includes multiple steps of organic synthesis, such as halogenation, nucleophilic substitution, and deuterium exchange reactions. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high purity and yield .

Análisis De Reacciones Químicas

Brimonidine-d4 D-Tartrate undergoes various chemical reactions, including:

Comparación Con Compuestos Similares

Brimonidine-d4 D-Tartrate is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

Brimonidine-d4 D-Tartrate stands out due to its enhanced stability and ability to provide more accurate pharmacokinetic data in research studies.

Actividad Biológica

Brimonidine-d4 D-tartrate is a deuterated derivative of brimonidine, a selective alpha-2 adrenergic receptor agonist primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. This article explores the biological activity of brimonidine-d4, focusing on its pharmacodynamics, mechanisms of action, therapeutic applications, and relevant case studies.

Pharmacodynamics

Brimonidine-d4 exhibits similar pharmacological properties to its parent compound, brimonidine. It is characterized by its high selectivity for alpha-2 adrenergic receptors, being approximately 1000-fold more selective for these receptors compared to alpha-1 adrenergic receptors. This selectivity minimizes systemic side effects such as hypotension and sedation, which are common with less selective adrenergic agonists .

Key Pharmacological Actions:

  • Alpha-2 Adrenergic Agonism : Activates alpha-2 receptors to reduce norepinephrine release, leading to decreased aqueous humor production and increased outflow through the uveoscleral pathway.
  • Neuroprotective Effects : Exhibits protective effects on retinal ganglion cells and may enhance neuronal survival factors, contributing to its potential utility in neurodegenerative conditions related to glaucoma .

Brimonidine-d4 functions through multiple mechanisms:

  • Reduction of Aqueous Humor Production : By inhibiting adenylyl cyclase and reducing cyclic AMP levels, it decreases the secretion of aqueous humor from the ciliary body.
  • Increased Aqueous Outflow : Enhances uveoscleral outflow, which is particularly beneficial in chronic treatment settings .
  • Neuroprotection : In vitro studies suggest that brimonidine can protect neuronal cells from excitotoxicity and ischemia, potentially mitigating secondary degeneration in glaucoma .

Therapeutic Applications

Brimonidine-d4 is primarily indicated for:

  • Ocular Hypertension and Glaucoma : Effective in lowering IOP, with studies showing significant reductions in IOP ranging from 20% to over 30% depending on concentration and duration of treatment .
  • Facial Erythema : Due to its vasoconstrictive properties mediated by alpha-2 receptor activation, it is also used off-label for treating facial redness associated with rosacea .

Clinical Efficacy

A multicenter study evaluated the efficacy of brimonidine tartrate (0.2% concentration) over one month in patients with elevated IOP. Results demonstrated:

  • Mean IOP Reduction : Significant reductions were noted at all follow-up visits (20.8% for 0.08%, 27.2% for 0.2%, and 30.1% for 0.5% concentrations) compared to baseline measurements .
  • Safety Profile : Common side effects included fatigue and dry mouth; however, no significant changes in heart rate or serious adverse events were reported.

Neuroprotective Studies

In animal models, brimonidine has shown promise in protecting retinal neurons from damage due to elevated IOP and ischemic conditions:

  • Retinal Ischemia Model : Brimonidine administration resulted in reduced neuronal loss compared to control groups, suggesting a potential role in neuroprotection during acute ocular events .

Data Tables

Study TypeConcentrationMean IOP Reduction (%)Side Effects
Clinical Study0.08%20.8Fatigue, Dry Mouth
Clinical Study0.20%27.2Fatigue, Dry Mouth
Clinical Study0.50%30.1Fatigue, Dry Mouth
Neuroprotective StudyVariableSignificant ReductionNone reported

Propiedades

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHBYNSSDLTCRG-IQSCRJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.